2,6-Di(1H-imidazol-1-yl)pyridine
Overview
Description
“2,6-Di(1H-imidazol-1-yl)pyridine” is a compound with the molecular formula C11H9N5. It has a molecular weight of 211.23 and is a solid under normal conditions . It is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “2,6-Di(1H-imidazol-1-yl)pyridine” consists of a pyridine ring with two imidazole groups attached at the 2 and 6 positions . The compound exhibits a high-temperature spin crossover .Physical And Chemical Properties Analysis
“2,6-Di(1H-imidazol-1-yl)pyridine” is a solid that is highly soluble in water and other polar solvents. It has a molecular weight of 211.23 .Scientific Research Applications
Synthesis and Coordination Chemistry
2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives have been extensively used as ligands in coordination chemistry. They offer distinct advantages and disadvantages compared to more widely investigated terpyridines. Notably, they have been utilized in the synthesis of luminescent lanthanide compounds, which are significant for biological sensing. Additionally, iron complexes incorporating these ligands exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Interaction with DNA
Research has also explored the interaction of 2,6-Di(1H-imidazol-1-yl)pyridine derivatives with DNA. For instance, one study focused on synthesizing 2,6-Di(2'-imidazoline-2'-yl)Pyridine and investigating its binding with calf thymus DNA, revealing insights into potential mechanisms like hydrogen bonding and groove-face binding (Zhang Jin, 2010).
Catalysis and Polymerization
Another significant application is in catalysis, particularly in copper-mediated polymerization catalysis. The synthesis and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine showcased its utility in atom transfer radical polymerization (ATRP), demonstrating the potential of this ligand in polymer science (E. D. Arruda et al., 2017).
Anion-Induced Self-Assembly
The molecule also plays a role in anion-induced supramolecular self-assembly. Tetracationic imidazolium macrocycles, including 2,6-di(1H-imidazol-1-yl)pyridine, have been used as building blocks in this domain. These compounds interact with various anions and substrates, leading to the construction of stimuli-responsive self-assembled ensembles (Yu-Dong Yang, J. Sessler, H. Gong, 2017).
Antibacterial Properties
Lastly, some studies have investigated the antibacterial properties of derivatives of 2,6-Di(1H-imidazol-1-yl)pyridine. For instance, certain derivatives have shown effectiveness against various bacterial and fungal pathogens, suggesting their potential as antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015).
Electrochemical and Surface Studies
In electrochemical applications, compounds like 2-(imidazol-2-yl)-pyridine have been investigated for their anticorrosive properties on mild steel in hydrochloric acid. Studies including weight loss tests, potentiodynamic polarization measurements, and electrochemical impedance spectroscopy have demonstrated their effectiveness as corrosion inhibitors (Weiwei Zhang et al., 2018).
Luminescent Properties
Furthermore, the luminescent properties of 2,6-Di(1H-imidazol-1-yl)pyridine-based compounds have been explored. For example, a study on the synthesis and structural analysis of such compounds showed their potential in organic light-emitting diodes (OLEDs), indicating their role in advanced electronic and optoelectronic devices (Jian Liu, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-di(imidazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCULXUVDZWMPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477758 | |
Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di(1H-imidazol-1-yl)pyridine | |
CAS RN |
39242-17-6 | |
Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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